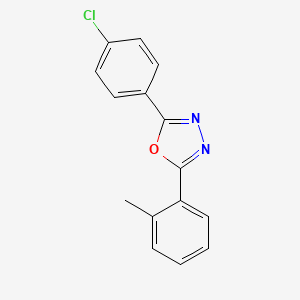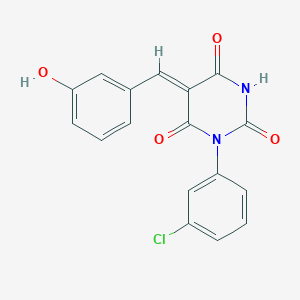
1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a simple and efficient method and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that the compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. It also exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is its ease of synthesis and high yield. This makes it a cost-effective compound for laboratory experiments. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new drugs based on this compound. It has been shown to exhibit various biological activities that make it a promising candidate for the treatment of various diseases. Another area of interest is the study of the structure-activity relationship of this compound. By modifying the structure of the compound, it may be possible to improve its biological activities. Finally, the study of the mechanism of action of this compound is an important area of research. A better understanding of how this compound exerts its biological activities can lead to the development of more effective drugs.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, antimicrobial, antitumor, and anti-diabetic properties. These properties make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
(5Z)-1-(3-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-11-4-2-5-12(9-11)20-16(23)14(15(22)19-17(20)24)8-10-3-1-6-13(21)7-10/h1-9,21H,(H,19,22,24)/b14-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUMUYIEEDZAJT-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluoro-N-[2-(4-fluorophenyl)ethyl]benzenesulfonamide](/img/structure/B3461814.png)
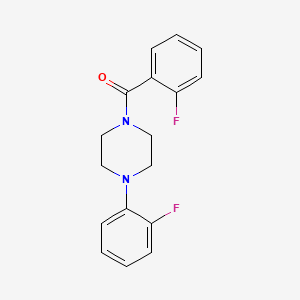

![4-[2-(3-fluoro-4-methoxyphenyl)ethanethioyl]morpholine](/img/structure/B3461826.png)

![N-[4-(3-methylphenoxy)phenyl]-4-nitrobenzamide](/img/structure/B3461832.png)
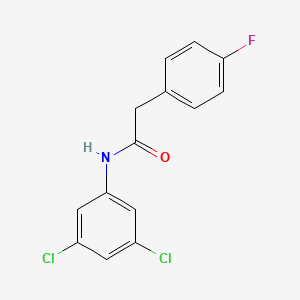

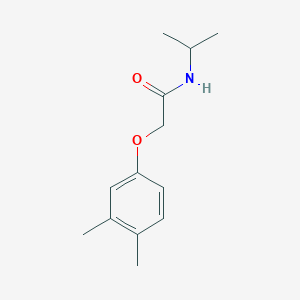



![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B3461879.png)
